molecular formula C3H3Cl3O3 B14063105 Carbonic acid, methyl trichloromethyl ester CAS No. 101970-86-9

Carbonic acid, methyl trichloromethyl ester

Cat. No.: B14063105
CAS No.: 101970-86-9
M. Wt: 193.41 g/mol
InChI Key: KYZWAJMFZBMJEN-UHFFFAOYSA-N
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Description

Carbonic acid, methyl trichloromethyl ester, also known as bis(trichloromethyl) carbonate or Triphosgene (CAS: 32315-10-9), is a carbonate ester with the molecular formula C₃Cl₆O₃ and a molecular weight of 296.75 g/mol . It is a white crystalline solid (melting point: 78–81°C) that serves as a safer alternative to gaseous phosgene (COCl₂) in organic synthesis due to its stability and lower volatility. Triphosgene decomposes controllably under heat or nucleophilic conditions to release phosgene equivalents, enabling its use in synthesizing isocyanates, carbamates, and carbonates .

Properties

CAS No.

101970-86-9

Molecular Formula

C3H3Cl3O3

Molecular Weight

193.41 g/mol

IUPAC Name

methyl trichloromethyl carbonate

InChI

InChI=1S/C3H3Cl3O3/c1-8-2(7)9-3(4,5)6/h1H3

InChI Key

KYZWAJMFZBMJEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of Dimethyl Carbonate (DMC)

Phosgene undergoes methanolysis to produce dimethyl carbonate:
$$
\text{COCl}2 + 2\text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})2\text{CO} + 2\text{HCl}
$$
This reaction typically occurs at 20–60°C with stoichiometric methanol, yielding DMC in >90% purity.

Controlled Chlorination of DMC

DMC is subsequently chlorinated using molecular chlorine (Cl₂) under ultraviolet (UV) irradiation:
$$
(\text{CH}3\text{O})2\text{CO} + \text{Cl}2 \rightarrow \text{CH}3\text{O}-\text{CO}-\text{O}-\text{CCl}_3 + \text{HCl}
$$
Key parameters include:

  • Temperature : 50–80°C
  • Cl₂ stoichiometry : 1.1–1.3 equivalents relative to DMC
  • Reaction time : 4–8 hours

Partial chlorination is critical to prevent over-chlorination to bis(trichloromethyl) carbonate (triphosgene). The patent notes that excess Cl₂ and prolonged reaction times favor triphosgene formation, necessitating precise stoichiometric control.

Transesterification of Methyl Chloroformate with Trichloromethyl Alcohol

An alternative method involves transesterification between methyl chloroformate (ClCO-OCH₃) and trichloromethyl alcohol (CCl₃OH), though this route faces challenges due to the instability of CCl₃OH. The reaction proceeds as:
$$
\text{ClCO-OCH}3 + \text{CCl}3\text{OH} \rightarrow \text{CH}3\text{O}-\text{CO}-\text{O}-\text{CCl}3 + \text{HCl}
$$

Optimization Challenges

  • CCl₃OH stability : Trichloromethyl alcohol tends to decompose into phosgene and HCl under ambient conditions, requiring in situ generation or low-temperature handling.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve yields by stabilizing intermediates, but product purification becomes complex due to catalyst residues.

Direct Chlorination of Methyl Carbonate Derivatives

US3326958A describes a generalized approach for synthesizing mixed carbonates via chlorination of methyl-containing precursors:

Reaction Scheme

Methyl ethyl carbonate (EMC) or propylene carbonate undergoes selective chlorination:
$$
\text{CH}3\text{O}-\text{CO}-\text{O}-\text{R} + \text{Cl}2 \rightarrow \text{CH}3\text{O}-\text{CO}-\text{O}-\text{CCl}3 + \text{RCl}
$$
Conditions :

  • Solvent : Chlorinated hydrocarbons (e.g., CCl₄)
  • Catalyst : FeCl₃ or SbCl₃ (0.5–2 wt%)
  • Yield : 70–85%

Comparative Analysis of Synthesis Methods

Method Starting Materials Key Conditions Yield Challenges Source
Phosgene chlorination Phosgene, methanol UV light, 50–80°C 65–75% Over-chlorination to triphosgene
Transesterification Methyl chloroformate Low temp, Lewis acid catalysts 40–55% Instability of CCl₃OH
Direct chlorination Methyl ethyl carbonate FeCl₃ catalysis, CCl₄ solvent 70–85% Byproduct (RCl) removal

Industrial-Scale Considerations

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) separates methyl trichloromethyl carbonate (bp: 150–160°C) from unreacted DMC and triphosgene.
  • Crystallization : Low-temperature crystallization from hexane achieves >98% purity.

Emerging Approaches and Research Gaps

Non-Phosgene Routes

Recent patents (e.g., US4885383A) highlight methanolysis of trichloromethyl chloroformate (ClCO-O-CCl₃) as a phosgene-free alternative:
$$
\text{ClCO-O-CCl}3 + \text{CH}3\text{OH} \rightarrow \text{CH}3\text{O}-\text{CO}-\text{O}-\text{CCl}3 + \text{HCl}
$$
Advantages : Avoids phosgene use, simplifying safety protocols.
Limitations : Low commercial availability of ClCO-O-CCl₃.

Catalytic Innovations

Zeolite-based catalysts (e.g., H-Y zeolite) show promise in enhancing chlorination selectivity, reducing triphosgene formation by 30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, methyl trichloromethyl ester undergoes various chemical reactions, including:

    Hydrolysis: It reacts with water to produce carbon dioxide, hydrochloric acid, and methanol.

    Alcoholysis: It reacts with alcohols to form esters and hydrochloric acid.

    Aminolysis: It reacts with amines to form carbamates and hydrochloric acid.

Common Reagents and Conditions:

    Hydrolysis: Water and a catalytic amount of acid.

    Alcoholysis: Alcohols such as ethanol or methanol.

    Aminolysis: Amines such as aniline or methylamine.

Major Products Formed:

Scientific Research Applications

Carbonic acid, methyl trichloromethyl ester (chemical formula CHClO) is an organochlorine compound that has applications in organic synthesis. It is characterized by its ester functional group and three chlorine atoms. The molecular weight of this compound is approximately 193.41 g/mol.

Synthesis of this compound

Several methods can be used to synthesize this compound. A common method involves reacting carbonyl compounds with chlorinated reagents under controlled conditions to ensure high yields. Triphosgene can be used as a reagent, which decomposes to phosgene when chloride ions are present, which facilitates the formation of the desired ester.

Applications in Organic Synthesis

This compound is used in organic synthesis as an intermediate to produce other chemical compounds. The chlorinated structure of the compound makes it useful in synthesizing pharmaceuticals and agrochemicals, where chlorinated functionalities are often desirable for enhancing biological activity or stability.

Reactivity and Interaction Studies

Interaction studies that involve this compound focus on its reactivity with different nucleophiles and electrophiles. These studies help to explain its potential pathways in biological systems and its environmental impact. Understanding these interactions is important for assessing the safety and efficacy of compounds derived from this ester in industrial applications.

Alternative methods using methylcarbonate

Mechanism of Action

The mechanism of action of carbonic acid, methyl trichloromethyl ester involves the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and water. The compound acts as a carbonylating agent, introducing carbonyl groups into various substrates. This reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release hydrochloric acid .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Physical State Melting/Boiling Point (°C)
Carbonic acid, methyl trichloromethyl ester 32315-10-9 C₃Cl₆O₃ 296.75 Crystalline solid 78–81 (mp)
Trichloromethyl chloroformate 503-38-8 C₂Cl₄O₂ 197.82 Liquid 128 (bp)
Methyl chloroformate 79-22-1 C₂H₃ClO₂ 94.50 Liquid 71–72 (bp)
Methyl trichloroacetate 598-99-2 C₃H₃Cl₃O₂ 177.42 Liquid 152–154 (bp)

Research Findings

  • Synthetic Efficiency : Triphosgene outperforms thionyl chloride in reactions like 2-thiophen acetyl chloride synthesis, offering higher yields (85–90%) and reduced environmental impact .
  • Environmental Impact : Triphosgene generates less hazardous waste compared to Difosgene, as its decomposition byproducts (CO₂, HCl) are neutralized by NaOH scrubbing .

Biological Activity

  • Chemical Formula : C₃Cl₆O₃
  • CAS Number : 32315-10-9
  • Molecular Weight : 210.4 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : 79 - 83 °C
  • Boiling Point : 203 - 206 °C
  • Density : 1.6 g/cm³ at 20 °C

Biological Activity

While specific studies on the biological activity of carbonic acid, methyl trichloromethyl ester are scarce, some insights can be drawn from related compounds and general trends in carbonic esters:

  • Toxicological Profile :
    • Classified as very toxic , with potential hazards including respiratory irritation and skin sensitization .
    • Handling precautions are critical due to its reactivity and toxicity.
  • Applications in Organic Synthesis :
    • Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, which may indirectly influence biological systems.
  • Potential Antimicrobial Activity :
    • Related compounds, such as various carbonic acid esters, have shown antimicrobial properties. For example, some studies indicate that certain derivatives can inhibit bacterial growth or biofilm formation .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study examining the biological activity of crude extracts containing carbonic esters reported notable antimicrobial effects against E. coli and S. aureus. This suggests that derivatives of carbonic esters may possess similar properties .
  • Functionalization Effects :
    • Functionalization of natural phenols has been shown to enhance their bioactivity significantly. This principle could apply to carbonic acid esters, indicating that modifications might yield compounds with improved biological profiles .
  • Biochemical Interactions :
    • Research into the interactions of carbonic acid derivatives with enzymes suggests that these compounds may affect enzyme activity, potentially leading to therapeutic applications in biochemistry .

Data Tables

PropertyValue
Chemical FormulaC₃Cl₆O₃
CAS Number32315-10-9
Melting Point79 - 83 °C
Boiling Point203 - 206 °C
Density1.6 g/cm³
ToxicityVery toxic
Biological Activity StudyOrganismEffect
Crude ExtractsE. coliInhibition of growth
Crude ExtractsS. aureusInhibition of growth

Q & A

Q. How can anomalous hydrolysis kinetics be integrated into existing ester reactivity frameworks?

  • Methodological Answer :
  • Mechanistic Reassessment : Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to distinguish rate-determining steps.
  • Theoretical Modeling : Apply Marcus theory to electron-transfer steps or transition state theory (TST) to explain deviations from Arrhenius behavior. Link to solvent polarity parameters (e.g., ET(30)) .

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